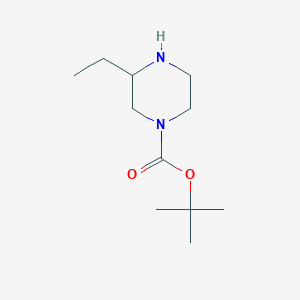

Tert-butyl-4-(5-Bromopyrimidin-2-yl)piperazin-1-carboxylat

Übersicht

Beschreibung

The compound "Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate" is a chemical entity that appears to be of significant interest in the field of medicinal chemistry and drug discovery. While the provided data does not directly discuss this exact compound, it does include information on various related piperazine derivatives with different substituents, which can provide insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involved three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . These examples suggest that the synthesis of "Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate" would likely involve a series of reactions including activation of the piperazine ring and subsequent substitution with a bromopyrimidinyl moiety.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by X-ray diffraction (XRD) studies. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using XRD, and the molecular structure was optimized using density functional theory (DFT) . The piperazine ring typically adopts a chair conformation, and the dihedral angles between the substituent rings can vary, influencing the overall molecular geometry .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions depending on their functional groups. The presence of a bromopyrimidinyl group in "Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate" suggests that it could be used in further substitution reactions, potentially as a precursor for coupling reactions in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by their substituents. For instance, the presence of a tert-butyl group can increase steric bulk, affecting solubility and reactivity . The bromopyrimidinyl moiety could also impact the compound's electronic properties, as seen in the molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses of related compounds . These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a drug candidate.

Wissenschaftliche Forschungsanwendungen

Zwischenprodukt für biologisch aktive Verbindungen

Diese Verbindung dient als wichtiges Zwischenprodukt bei der Synthese verschiedener biologisch aktiver Verbindungen, wie z. B. Crizotinib, das in der zielgerichteten Krebstherapie eingesetzt wird .

Forschung und Entwicklung

Es steht Forschungsinstitutionen zum Kauf zur Verfügung, um es in experimentellen und entwicklungsbezogenen Anwendungen einzusetzen, was seine Rolle in verschiedenen wissenschaftlichen Studien verdeutlicht .

Synthese und Charakterisierung

Forscher verwenden diese Verbindung bei der Synthese und Charakterisierung neuer chemischer Einheiten, die Pharmazeutika oder Materialien mit möglichen Anwendungen umfassen können .

Safety and Hazards

The safety information for tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate indicates that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Wirkmechanismus

Target of Action

The primary targets of “Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate” are currently unknown This compound is a relatively new chemical entity and there is limited information available about its biological targets

Biochemical Pathways

The biochemical pathways affected by “Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate” are currently unknown . Understanding the pathways this compound affects would provide insights into its potential therapeutic applications and side effects.

Eigenschaften

IUPAC Name |

tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCBGXCNXOKVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620006 | |

| Record name | tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374930-88-8 | |

| Record name | tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.